

Comparative Guide: Biological Activity of 2-Hydroxy vs. 2-Amino Pyrimidine Derivatives

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Compound of Interest

Compound Name: 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine

CAS No.: 281233-17-8

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Executive Summary

This guide provides a technical comparison of 2-hydroxy and 2-amino pyrimidine derivatives, focusing on their utility in drug discovery. The distinction between these two scaffolds is not merely functional group substitution; it represents a fundamental inversion of hydrogen-bonding geometry and electronic character.

- 2-Amino Pyrimidines are the "gold standard" for kinase hinge binding, offering a pseudo-adenine motif that forms bidentate hydrogen bonds (Acceptor-Donor) with the kinase backbone.
- 2-Hydroxy Pyrimidines predominantly exist as 2-pyrimidinones (lactams) in physiological conditions. This tautomerization inverts the hydrogen-bonding pattern to (Donor-Acceptor), often abolishing affinity for canonical kinase pockets but offering unique utility in solubility enhancement and metabolic stability tuning.

Physicochemical & Structural Analysis

The biological divergence of these derivatives stems from their tautomeric preferences and resulting electrostatic landscapes.

Tautomerism and Electronic State

- 2-Amino Pyrimidine: Exists primarily in the amino form. The ring nitrogen (N1) is a basic H-bond acceptor, while the exocyclic amine ($-NH_2$) is an H-bond donor. This creates a planar, aromatic system ideal for π -stacking.
- 2-Hydroxy Pyrimidine: In solution and solid state, this scaffold favors the oxo- (lactam) tautomer over the hydroxy- (lactim) form. This results in the loss of aromaticity in the N1-C2-N3 segment and significantly alters the dipole moment.

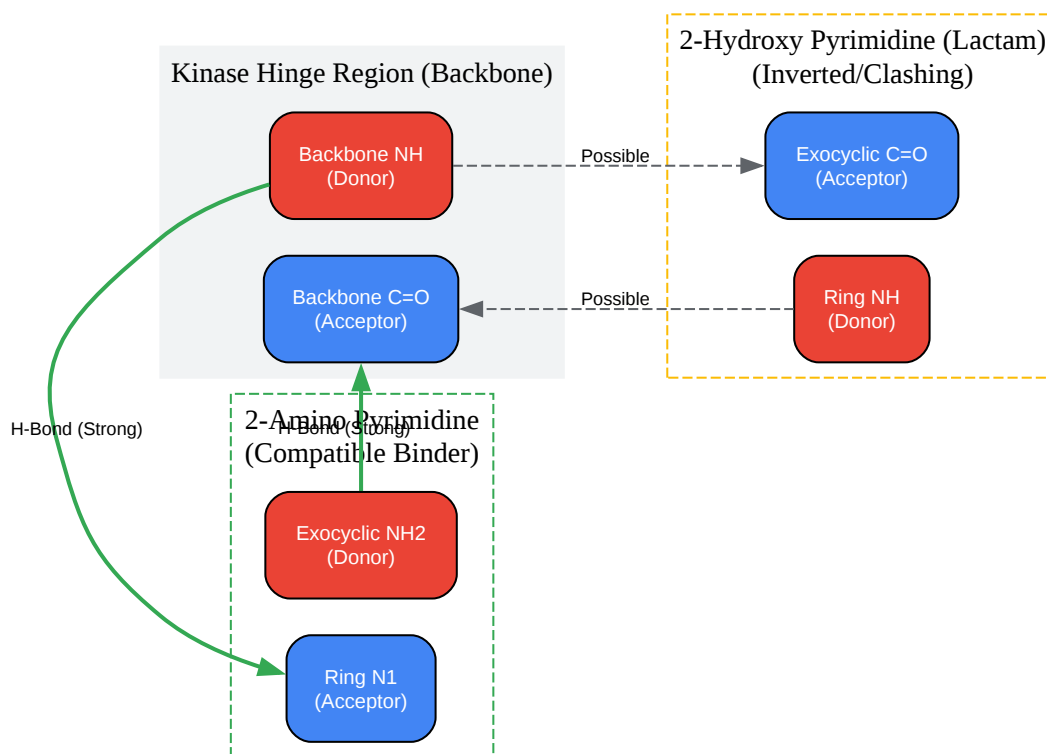
The "Hinge-Binder Flip"

In the context of ATP-competitive inhibition, the interaction with the kinase hinge region (the segment connecting the N- and C-terminal lobes) is critical.

- 2-Amino Mode (Adenine-like):
 - Ring N1: Accepts H-bond from Backbone NH.
 - Exocyclic NH: Donates H-bond to Backbone C=O.
 - Result: High affinity for typical kinase hinges (e.g., CDK, Aurora, JAK).
- 2-Hydroxy (Lactam) Mode:
 - Ring NH (N1-H): Donates H-bond to Backbone C=O.
 - Exocyclic C=O: Accepts H-bond from Backbone NH.
 - Result: This inversion of the Donor/Acceptor pattern often leads to steric clashes or electrostatic repulsion if the protein pocket is rigid and designed to bind adenine.

Visualization: H-Bonding Inversion

The following diagram illustrates the conflicting binding modes.



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Caption: Comparative H-bond interaction logic. Green arrows indicate the canonical "Adenine-mimic" pattern of 2-aminopyrimidines. The 2-hydroxy (lactam) form inverts this logic, requiring a different protein conformation for binding.

Biological Performance: Case Studies

Case Study A: Kinase Inhibition (CDK/Aurora/JAK)

The 2-aminopyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib).

- Mechanism: The 2-amino group forms a critical "molecular glue" with the hinge residues (e.g., Met318 in c-Abl).

- Substitution Effect: Replacing the 2-amino group with a 2-hydroxy group typically results in a >100-fold loss in potency.
 - Why? The tautomeric lactam form presents a hydrogen on the ring nitrogen (N1), which sterically clashes with the backbone NH of the hinge residue if the kinase adopts the active conformation.
 - Exception: 2-Hydroxypyrimidines can be effective if the target kinase allows for "flipped" binding or if the inhibitor targets an allosteric site (Type II/III inhibition) where hinge hydrogen bonding is less strictly defined.

Case Study B: Metabolic Stability & ADME

While 2-aminopyrimidines are potent, they are susceptible to:

- N-Oxidation: By CYPs or FMOs.
- N-Glucuronidation: Phase II conjugation leading to rapid clearance.

2-Hydroxypyrimidines (Pyrimidinones) are often employed as bioisosteres to address these liabilities.

- Advantage: The lactam ring is generally resistant to oxidative metabolism.
- Solubility: The high polarity of the C=O/N-H motif significantly lowers LogP, improving aqueous solubility compared to the aromatic amine.
- Application: Used in "scaffold hopping" to reduce lipophilicity (LogD) while maintaining a planar geometry, provided the target pocket can accommodate the H-bond inversion.

Data Presentation: Comparative Profile

The following table summarizes the key differences observed in medicinal chemistry campaigns.

Feature	2-Amino Pyrimidine	2-Hydroxy Pyrimidine (Lactam)
Primary Tautomer	Amino (Aromatic)	Keto / Lactam (Non-aromatic ring segment)
H-Bond Pattern	Acceptor (Ring N) / Donor (Exocyclic N)	Donor (Ring N) / Acceptor (Exocyclic O)
Kinase Hinge Affinity	High (Canonical Type I binder)	Low (Unless pocket is atypical)
Lipophilicity (cLogP)	Moderate to High	Low (More polar)
Solubility	Moderate	High
Metabolic Liability	N-oxidation, Acetylation	Glucuronidation (on Oxygen), generally stable to oxidation
Key Drug Examples	Imatinib, Pazopanib, Ribociclib	Used more as fragments/metabolites or in antivirals (e.g., Favipiravir analogs)

Experimental Protocols

To objectively compare the activity of these derivatives, a standardized kinase inhibition assay is required.

Protocol: Radiometric Kinase IC₅₀ Determination (³³P-ATP)

This protocol validates the "Hinge Binder" hypothesis by measuring phosphorylation inhibition.

Reagents:

- Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM -glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.
- Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at 0.2 mg/mL.

- ATP Mix: Cold ATP (10 μ M) + [33 P]ATP (0.01 μ Ci/ μ L).

Workflow:

- Compound Preparation: Dissolve 2-amino and 2-hydroxy derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3) starting at 10 μ M.
- Enzyme Incubation: Dilute recombinant kinase (e.g., c-Abl, CDK2) in Kinase Buffer. Add 10 μ L of enzyme solution to 96-well plates.
- Inhibitor Addition: Add 100 nL of compound solution (using acoustic dispenser or pin tool) to the enzyme. Incubate for 10 min at RT to allow equilibrium binding.
- Reaction Initiation: Add 10 μ L of Substrate/ATP Mix.
- Running: Incubate at 30°C for 30 minutes.
- Termination: Spot 15 μ L of reaction mixture onto P81 phosphocellulose filter paper squares.
- Washing: Wash filters 3x with 0.75% phosphoric acid (5 min each) to remove unreacted ATP. Wash 1x with acetone.
- Quantification: Dry filters and count radioactivity using a scintillation counter.
- Analysis: Plot % Activity vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation (Variable Slope) to determine IC₅₀.

Self-Validation Check:

- Control: Include Staurosporine as a positive control.
- Z-Factor: Ensure $Z' > 0.5$ for assay validity.
- Expectation: If targeting a canonical kinase, the 2-amino derivative should show IC₅₀ in the nM range, while the 2-hydroxy analog will likely shift to μ M range or show inactivity.

Synthesis of Findings

For researchers designing small molecules:

- Stick to 2-Aminopyrimidine if your goal is to target the ATP-binding site of kinases using the classical "hinge" interaction. The geometry is evolutionarily optimized for this pocket.
- Explore 2-Hydroxypyrimidine if you need to:
 - Disrupt a specific binding mode (selectivity filter).
 - Improve the solubility of a lead compound that is too lipophilic.
 - Target enzymes where the active site contains a donor-acceptor pair matching the lactam functionality (e.g., certain viral polymerases or metalloenzymes).

References

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